Diethyl ethylidenemalonate

Description

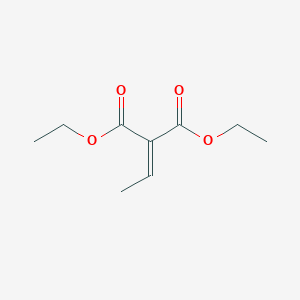

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-ethylidenepropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h4H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBAWVLUOZVYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074531 | |

| Record name | Propanedioic acid, ethylidene-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-12-0 | |

| Record name | 1,3-Diethyl 2-ethylidenepropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ethylidenemalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1462-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, ethylidene-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ethylidenemalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl ethylidenemalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SQM649798 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl ethylidenemalonate chemical properties and structure

An In-depth Technical Guide to Diethyl Ethylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a valuable intermediate in organic synthesis.

Core Chemical Properties

This compound is a colorless to pale yellow liquid with a pleasant odor.[1] It is a member of the diester class of organic compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₄ | [2][3] |

| Molecular Weight | 186.21 g/mol | [3][4][5] |

| CAS Number | 1462-12-0 | [2][3][4][5] |

| Boiling Point | 115-118 °C at 17 mmHg | [3][4][5][6] |

| Density | 1.019 g/mL at 25 °C | [3][4][5][6] |

| Refractive Index | n20/D 1.442 | [4][5][6] |

| Form | Liquid | [4][5] |

| Assay | 99% | [4][5] |

Chemical Structure and Spectroscopic Data

The structure of this compound features a propanedioate backbone with two ethyl ester groups and an ethylidene group attached to the central carbon.[1]

Identifiers:

-

IUPAC Name: diethyl 2-ethylidenepropanedioate[2]

Spectroscopic Data: Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectra are available and provide information on the proton environment in the molecule.[7]

-

¹³C NMR: Spectra are available, detailing the carbon framework of the compound.[8]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded, showing characteristic vibrational modes.[2]

-

Raman Spectroscopy: FT-Raman spectra are also available for this compound.[2]

Experimental Protocols: Synthesis of this compound

One common method for the preparation of this compound is through the Knoevenagel condensation of diethyl malonate with acetaldehyde (B116499), often using acetic anhydride (B1165640) as a dehydrating agent.[9][10]

Detailed Protocol:

A procedure reported by Horton involves heating a mixture of redistilled diethyl malonate (50 g), acetic anhydride (50 g), and acetaldehyde (28.5 g) in a sealed vessel at 100°C for 24 hours.[9]

An alternative detailed procedure is as follows:

-

In a 1-liter three-necked flask equipped with a thermometer and a reflux condenser, 60 g of paraldehyde (B1678423) (which is a trimer of acetaldehyde) and 100 ml of acetic anhydride are placed.[9]

-

The mixture is slowly heated to 125°C, at which point gentle refluxing begins.[9]

-

Then, 100 g of diethyl malonate is added in 15-ml portions every 30 minutes.[9] The temperature is maintained to ensure a steady reflux.[9]

-

After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.[9]

-

The product is then isolated by distillation. The fraction boiling at 102–106°C at 10 mmHg is collected, yielding 79–89.5 g (68–77%) of this compound.[9]

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. It is particularly useful for:

-

1,4-Addition Reactions: The electron-withdrawing ester groups activate the double bond for conjugate addition of nucleophiles.[3][6]

-

[3+2] Cycloaddition Reactions: It can participate as a dipolarophile in cycloaddition reactions to form five-membered rings.[3][6]

-

2,4-Dienoate Synthesis: It serves as a precursor for the synthesis of various dienoates.[3][6]

-

Synthesis of Diethyl Oxomalonate: Ozonolysis of this compound followed by a reductive workup with triphenylphosphine (B44618) yields diethyl oxomalonate.[10]

Reaction Pathway Example: Ozonolysis to Diethyl Oxomalonate

Caption: Reaction pathway from this compound to diethyl oxomalonate.

References

- 1. CAS 1462-12-0: 1,3-Diethyl 2-ethylidenepropanedioate [cymitquimica.com]

- 2. This compound | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1462-12-0 [m.chemicalbook.com]

- 4. This compound 99 1462-12-0 [sigmaaldrich.com]

- 5. This compound 99 1462-12-0 [sigmaaldrich.com]

- 6. This compound | 1462-12-0 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.ucla.edu [chem.ucla.edu]

A Technical Guide to Diethyl Ethylidenemalonate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl ethylidenemalonate is a valuable chemical intermediate with significant applications in the synthesis of a wide range of organic compounds. This technical guide provides an in-depth overview of its core properties, including its CAS number and molecular weight, detailed experimental protocols for its synthesis, and its critical role in the development of therapeutic agents. A key focus is its utility as a precursor in the synthesis of the antiepileptic drug vigabatrin (B1682217), with a detailed exploration of the GABAergic signaling pathway affected by this drug. Furthermore, this guide explores the synthesis and antifungal properties of its derivatives, providing a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Core Properties of this compound

This compound is a colorless liquid with a chemical formula of C9H14O4. It is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

| Property | Value | Source(s) |

| CAS Number | 1462-12-0 | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [1][2][3] |

| Linear Formula | CH3CH=C(CO2C2H5)2 | |

| Density | 1.019 g/mL at 25 °C (lit.) | [1] |

| Boiling Point | 115-118 °C/17 mmHg (lit.) | [1] |

| Refractive Index | n20/D 1.442 (lit.) | [1] |

| EC Number | 215-965-5 | |

| PubChem CID | 73831 | [3] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The following is a common experimental protocol.[4]

Experimental Protocol: Synthesis via Knoevenagel Condensation

Materials:

-

Paraldehyde (B1678423) (0.45 mole, equivalent to 1.35 moles of acetaldehyde)

-

Acetic anhydride (B1165640) (100 ml, 1.06 moles)

-

Diethyl malonate (100 g, 0.62 mole)

-

Drierite (or other suitable drying agent)

Equipment:

-

1-liter three-necked flask

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Claisen distillation head

-

Fractionating column (30-cm, packed with glass helices)

-

Receiving flasks

Procedure:

-

In a 1-liter three-necked flask equipped with a thermometer and a reflux condenser, place 60 g of paraldehyde and 100 ml of acetic anhydride.

-

Circulate ice water through the condenser and protect the reaction mixture from atmospheric moisture with a drying tube containing Drierite.

-

Slowly raise the temperature of the mixture to 125 °C using a heating mantle, at which point gentle refluxing will begin.

-

Add 100 g of diethyl malonate in 15-ml portions every 30 minutes. The temperature will gradually drop to about 100 °C. Maintain a reflux rate of 30–60 drops per minute by adjusting the heating.

-

After the addition is complete, continue to heat the reaction mixture under reflux for 4 hours at the specified rate.

-

Replace the reflux condenser with a Claisen distillation head and distill the reaction mixture until the vapor temperature reaches 140 °C.

-

Transfer the residue to a smaller flask and fractionate it through a 30-cm column packed with glass helices.

-

Collect the low-boiling fraction, which contains ethylidene diacetate and unreacted diethyl malonate, first.

-

Collect the main fraction of this compound at a boiling point of 102–106 °C/10 mm. This should yield approximately 79–89.5 g (68–77%) of the final product.[4]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Precursor to Vigabatrin: An Antiepileptic Drug

A significant application of malonate derivatives is in the synthesis of vigabatrin (γ-vinyl-GABA), a medication used to treat infantile spasms and refractory complex partial seizures.[5] Vigabatrin acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[5][6][7]

Vigabatrin's therapeutic effect stems from its ability to increase GABA levels in the brain.[6][8] By irreversibly inhibiting GABA-T, vigabatrin prevents the degradation of GABA, leading to its accumulation at the synapse.[6][7][9] This enhancement of GABAergic neurotransmission acts as a brake on the excitatory processes that can trigger seizure activity.[6]

Synthesis of Antifungal Agents

Derivatives of diethyl malonate have also shown promise as antifungal agents. Specifically, diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), which can be synthesized from diethyl ethoxymethylenemalonate, have demonstrated inhibitory activity against the mycelial growth of the plant pathogen Fusarium oxysporum.[10][11]

Materials:

-

Diethyl 2-((aryl(alkyl)amino)methylene)malonates (test compounds)

-

Fusarium oxysporum culture

-

Potato Dextrose Broth (PDB)

-

Bacteriological agar (B569324)

-

Sterile distilled water

-

Sterile Petri dishes

Procedure:

-

Prepare the culture medium containing 2.4% PDB and 1.5% bacteriological agar in 100 mL of distilled water.

-

Homogenize the medium in a microwave oven for 2 minutes and then sterilize it in an autoclave for 1 hour at 120 °C.

-

Pour 20 mL of the sterile medium into each sterilized Petri dish.

-

Introduce the test compounds at different concentrations to the culture medium. A blank control with no test compound should also be prepared.

-

Inoculate the center of each Petri dish with a plug of the F. oxysporum fungus.

-

Incubate the plates and monitor the mycelial growth over a period of time (e.g., 72 hours).

-

Measure the growth halo of the fungus in the presence of the test compounds and compare it to the blank control to determine the inhibitory activity.

-

To distinguish between fungistatic (inhibiting growth) and fungicidal (killing the fungus) activity, transfer the central plug from the highest concentration treatment to a fresh, non-amended PDA medium. The absence of further growth indicates fungicidal activity.[10]

Conclusion

This compound is a versatile and economically important chemical intermediate with significant applications in the pharmaceutical industry. Its role as a precursor in the synthesis of the antiepileptic drug vigabatrin highlights its importance in developing treatments for neurological disorders. Furthermore, ongoing research into its derivatives demonstrates the potential for developing new therapeutic agents, such as novel antifungals. The experimental protocols and pathway information provided in this guide offer a valuable resource for researchers and professionals engaged in drug discovery and development.

References

- 1. This compound CAS#: 1462-12-0 [m.chemicalbook.com]

- 2. This compound | 1462-12-0 [chemicalbook.com]

- 3. This compound | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Vigabatrin - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Diethyl Ethylidenemalonate from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl ethylidenemalonate from diethyl malonate, a key reaction in organic chemistry. This synthesis is primarily achieved through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, various experimental protocols, and quantitative data to support researchers in the effective execution and optimization of this synthesis.

Introduction

The synthesis of this compound is a classic example of the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound, in this case, diethyl malonate, with an aldehyde, acetaldehyde (B116499).[1][2][3][4][5] The resulting α,β-unsaturated ester is a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and other fine chemicals. This guide explores various catalytic systems and reaction conditions to provide a thorough understanding of this important transformation.

Reaction Mechanism: The Knoevenagel Condensation

The synthesis of this compound from diethyl malonate and acetaldehyde proceeds via the Knoevenagel condensation mechanism. This reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the acidic methylene proton of diethyl malonate to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields the final product, this compound.[2][3][6]

Caption: Knoevenagel condensation mechanism for the synthesis of this compound.

Experimental Protocols and Quantitative Data

Several methods have been reported for the synthesis of this compound. The choice of catalyst and reaction conditions significantly impacts the reaction yield and purity of the product. Below are detailed protocols for some of the most common and effective methods.

Method 1: Acetic Anhydride (B1165640) and Paraldehyde (B1678423)

This method, adapted from Organic Syntheses, is a robust and high-yielding procedure.[7]

Experimental Protocol:

-

To a 1-liter three-necked flask equipped with a thermometer and a reflux condenser, add 60 g of paraldehyde (0.45 mole, equivalent to 1.35 moles of acetaldehyde) and 100 ml (1.06 moles) of acetic anhydride.[7]

-

Circulate ice water through the condenser and protect the reaction mixture from atmospheric moisture with a drying tube.

-

Slowly heat the mixture to 125°C, at which point gentle refluxing will begin.

-

Add 100 g (0.62 mole) of diethyl malonate in 15-ml portions every 30 minutes. The temperature will gradually drop to about 100°C. Maintain a reflux rate of 30–60 drops per minute by heating.[7]

-

After the addition is complete, continue to heat under reflux for 4 hours at the specified rate.

-

Replace the reflux condenser with a Claisen distillation head and distill the reaction mixture until the vapor temperature reaches 140°C.

-

Transfer the residue to a smaller flask and fractionally distill through a 30-cm column packed with glass helices.

-

Collect the product, this compound, after a low-boiling fraction containing ethylidene diacetate and unreacted diethyl malonate.[7]

| Parameter | Value | Reference |

| Yield | 79–89.5 g (71-80%) | [7] |

| Boiling Point | 115-118 °C/17 mmHg | |

| Density | 1.019 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.442 |

Method 2: Immobilized Gelatine Catalysis

This method presents an environmentally friendly approach using an immobilized enzyme as a catalyst.[2]

Experimental Protocol:

-

In a 50 mL conical flask, combine isovaleraldehyde (B47997) (2.15 g, 25 mmol) and diethylmalonate (4.8 g, 30 mmol) in DMSO (7 mL).

-

Add 1 g of Gelatine-coated polymer beads.

-

Shake the flask on an orbital shaker at 200 rpm at room temperature overnight.

-

Extract the product from the DMSO solution with hexane (B92381) (3 x 15 mL).

-

Evaporate the hexane extracts to obtain the Knoevenagel condensation product along with a small amount of unreacted diethylmalonate.

-

The unreacted diethylmalonate can be removed by selective hydrolysis with Candida antarctica lipase (B570770) (CALB) to yield the final product with high purity.[2]

| Parameter | Value | Reference |

| Yield | 85-89% | [2] |

| Purity | >95% | [2] |

| Solvent | DMSO | [2] |

| Catalyst | Immobilized Gelatine | [2] |

Method 3: Acetic Anhydride and Acetaldehyde

This is another common procedure for this synthesis.

Experimental Protocol:

A mixture of 50 g of redistilled diethyl malonate, 50 g of acetic anhydride, and 28.5 g of acetaldehyde is heated in a sealed container at 100°C for 24 hours without shaking. The contents are then worked up to isolate the product.[7]

| Parameter | Value | Reference |

| Yield | Good yield (68-86%) | [1] |

| Reagents | Diethyl malonate, acetaldehyde, acetic anhydride | [1][7] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from diethyl malonate via the Knoevenagel condensation is a well-established and versatile reaction. The choice of methodology, particularly the catalyst and reaction conditions, allows for significant control over the reaction outcome. While classical methods using acetic anhydride provide high yields, newer approaches with immobilized enzymes offer a more sustainable and environmentally benign alternative. This guide provides the necessary technical details to enable researchers to successfully perform and adapt this important chemical transformation for their specific research and development needs.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of Diethyl Ethylidenemalonate: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl ethylidenemalonate (CAS No. 1462-12-0), a valuable compound in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering crucial data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.29 | t | 7.1 | -OCH₂CH ₃ |

| 1.91 | d | 7.3 | =CHCH ₃ |

| 4.23 | q | 7.1 | -OCH ₂CH₃ |

| 4.26 | q | 7.1 | -OCH ₂CH₃ |

| 7.05 | q | 7.3 | =CH CH₃ |

Solvent: Chloroform-d (CDCl₃)

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 14.0 | -OCH₂C H₃ |

| 14.2 | -OCH₂C H₃ |

| 15.6 | =CHC H₃ |

| 61.2 | -OC H₂CH₃ |

| 61.3 | -OC H₂CH₃ |

| 132.8 | C =CHCH₃ |

| 142.2 | =C HCH₃ |

| 163.6 | C =O |

| 166.1 | C =O |

Solvent: Chloroform-d (CDCl₃)[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 2984 | C-H stretch (alkane) |

| 1725 | C=O stretch (ester) |

| 1651 | C=C stretch (alkene) |

| 1265, 1225 | C-O stretch (ester) |

Technique: Attenuated Total Reflectance (ATR) - Neat

Mass Spectrometry (MS)

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular ion) |

| 141 | [M - OCH₂CH₃]⁺ |

| 140 | [M - H - OCH₂CH₃]⁺ |

| 113 | [M - COOCH₂CH₃]⁺ |

Ionization: Electron Ionization (EI)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum is recorded on a spectrometer, such as a Varian A-60D.[2] Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired on a spectrometer, for instance, a Varian CFT-20, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[1] A sufficient relaxation delay is employed to ensure accurate integration of the signals.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory.[3] A small drop of neat this compound is placed directly onto the ATR crystal. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹ with a sufficient number of scans for a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A diluted solution of this compound in a volatile organic solvent is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z) to produce the mass spectrum.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

References

Diethyl ethylidenemalonate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Diethyl Ethylidenemalonate

This guide provides comprehensive safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. It consolidates information from various safety data sheets to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is an organic compound used as an intermediate in chemical synthesis[1][2].

| Identifier | Value |

| IUPAC Name | diethyl 2-ethylidenepropanedioate |

| Synonyms | Diethyl 2-ethylidenemalonate, Ethyl 2-ethoxycarbonyl-2-butenoate, NSC 1084[3] |

| CAS Number | 1462-12-0 |

| Molecular Formula | C₉H₁₄O₄[1][3] |

| Molecular Weight | 186.20 g/mol |

| EC Number | 215-965-5 |

| Physical and Chemical Properties | Value |

| Physical State | Liquid[4] |

| Appearance | Colorless[4] |

| Odor | No information available[4] |

| Boiling Point | 115-118 °C at 17 mmHg[1] |

| Density | 1.019 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.442[1] |

| Flash Point | > 110 °C (> 230 °F)[4] |

| Storage Temperature | Recommended 5°C[1][2] |

| Water Solubility | Low solubility[4] |

Hazard Identification and GHS Classification

This compound is classified as an irritant. The GHS classification indicates it can cause skin, eye, and respiratory irritation.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[5] |

GHS Pictogram:

-

Irritant (Exclamation Mark)

Signal Word:

-

Warning

Experimental Protocols and Handling Precautions

Safe Handling and Storage

Protocol for Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood[1][5][6]. Use local exhaust ventilation to control airborne concentrations[7].

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the table below[5].

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing[5][8]. Do not breathe vapors or mist[5][7]. Wash hands thoroughly before breaks and after handling[5][6].

-

Ignition Sources: Keep away from heat and sources of ignition.

Storage Conditions:

| Personal Protective Equipment (PPE) | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[5][8]. |

| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use[5]. Wear a complete suit protecting against chemicals[5]. |

| Respiratory Protection | If risk assessment indicates a need, use an air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator[5][8]. |

Accidental Release Measures

Protocol for Spill Cleanup:

-

Personal Protection: Wear full PPE, including respiratory protection, during cleanup[5].

-

Absorption: Soak up the spill with an inert absorbent material such as sand, earth, or vermiculite[5][7].

-

Collection and Disposal: Collect the absorbed material into a suitable, closed container for disposal as hazardous waste[5][10].

Disposal Considerations

-

Dispose of unused product and contaminated materials through a licensed disposal company[5].

-

Do not allow the product to enter drains or waterways[5].

-

Follow all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal[4].

Emergency and First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician[5]. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician[5][6]. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician[5]. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Consult a physician[5][8]. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂)[5][6][9].

-

Special Hazards: Hazardous decomposition products include carbon oxides (CO, CO₂)[5][8].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[4][10].

Visualizations

References

- 1. This compound CAS#: 1462-12-0 [m.chemicalbook.com]

- 2. This compound | 1462-12-0 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. multichemindia.com [multichemindia.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

A Technical Guide to the Physical Properties of Diethyl Ethylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of diethyl ethylidenemalonate, a valuable intermediate in organic synthesis. The document details its boiling point and density, outlines the standard experimental methodologies for their determination, and presents a visual representation of its synthesis workflow. This information is critical for the successful application of this compound in research, development, and manufacturing.

Physical Properties Data

The physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and developmental work.

| Physical Property | Value | Conditions |

| Boiling Point | 115-118 °C | at 17 mmHg[1][2] |

| 102-106 °C | at 10 mmHg[3] | |

| 115-116 °C | at 17 mmHg[4] | |

| Density | 1.019 g/mL | at 25 °C[1][2][5] |

Experimental Protocols

Accurate determination of physical properties is fundamental to ensuring the purity and identity of a chemical substance. The following sections describe the standard methodologies for measuring the boiling point and density of a liquid compound like this compound.

1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at atmospheric pressure, the boiling point is typically determined under reduced pressure.

-

Methodology: Distillation under Reduced Pressure (Vacuum Distillation)

This is a common and accurate method for determining the boiling point of a liquid at a specific pressure.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the this compound, a condenser, a receiving flask, and a connection to a vacuum source. A thermometer is carefully positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser to ensure an accurate reading of the vapor temperature.

-

Procedure: The pressure in the apparatus is reduced to the desired level (e.g., 17 mmHg) using a vacuum pump. The distillation flask is then heated gently. The temperature is recorded when the liquid is boiling and a steady stream of distillate is condensing and being collected in the receiving flask. This stable temperature is the boiling point of the liquid at that specific pressure.

-

-

Methodology: Micro-Boiling Point Determination

This technique is suitable for small quantities of the substance.

-

Apparatus Setup: A small amount of this compound is placed in a small test tube or a capillary tube. A smaller, inverted capillary tube (sealed at one end) is placed inside the larger tube. The setup is then attached to a thermometer and heated in a suitable heating bath.

-

Procedure: As the temperature rises, the air trapped in the inverted capillary tube expands and escapes as a stream of bubbles. The heating is then stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the inverted capillary tube.

-

2. Density Determination

Density is the mass of a substance per unit volume. It is an important physical property for substance identification and for calculations involving mass and volume.

-

Methodology: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, which can be used to determine the density of a liquid with high precision.

-

Procedure:

-

The empty pycnometer is first weighed accurately.

-

It is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated from the mass and known density of the water at that temperature.

-

The pycnometer is then emptied, dried thoroughly, and filled with this compound at the same temperature.

-

The pycnometer filled with the sample is weighed.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

Finally, the density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

-

Synthesis Workflow

This compound is synthesized through the condensation of diethyl malonate with paraldehyde (B1678423) in the presence of acetic anhydride. The following diagram illustrates the workflow of this chemical reaction.

References

Navigating the Solution: A Technical Guide to the Solubility of Diethyl Ethylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the solubility of diethyl ethylidenemalonate, a valuable intermediate in organic synthesis. Understanding its behavior in various solvents is critical for optimizing reaction conditions, designing purification strategies, and developing formulations. Due to the limited availability of specific quantitative data in public literature, this guide provides a predictive solubility profile based on structurally similar compounds and outlines a comprehensive experimental protocol for precise determination.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." this compound possesses two ester functional groups, imparting a degree of polarity, while its hydrocarbon backbone contributes to its nonpolar character. This amphiphilic nature suggests good solubility in a range of common organic solvents and limited solubility in highly polar solvents like water.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale / Notes |

| Alcohols | Methanol | Soluble to Freely Soluble | Polar protic nature allows for hydrogen bonding with the ester carbonyls. |

| Ethanol | Soluble to Freely Soluble | Similar to methanol; good miscibility is expected.[1] | |

| Ketones | Acetone | Freely Soluble | Polar aprotic solvent, expected to be highly effective.[1][2] |

| Ethers | Diethyl Ether | Soluble to Freely Soluble | Moderately polar; good miscibility is anticipated.[1] |

| Esters | Ethyl Acetate | Freely Soluble | Structural similarities ("like dissolves like") suggest high solubility. |

| Aromatic Hydrocarbons | Toluene | Soluble | The nonpolar aromatic ring can interact with the alkyl chains of the solute. |

| Benzene | Soluble | Similar to toluene; good solubility is expected.[1] | |

| Halogenated Hydrocarbons | Dichloromethane | Soluble | A versatile solvent for a wide range of organic compounds. |

| Chloroform | Soluble | Good solubility is predicted based on analog data.[1][2] | |

| Non-Polar Hydrocarbons | Hexane | Sparingly Soluble to Insoluble | The significant polarity of the ester groups will likely limit solubility. |

| Polar Protic | Water | Insoluble | The hydrophobic character of the molecule is expected to dominate. |

Disclaimer: This table is predictive and based on the reported solubility of structurally similar compounds. Experimental verification is essential.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol, based on the widely accepted shake-flask method, provides a robust framework for determining the thermodynamic solubility of this compound.

Objective

To quantitatively determine the solubility of this compound in a selection of common organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Analytical balance

-

Calibrated positive displacement pipettes or microsyringes

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for the analysis of malonate esters (e.g., C18 reverse-phase)

Experimental Workflow Diagram

The logical flow of the experimental protocol is outlined below.

Caption: Logical workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

a. Preparation of Saturated Solutions

-

Add a precise volume (e.g., 2.0 mL) of a selected organic solvent to a series of appropriately labeled glass vials.

-

Add an excess amount of this compound to each vial. The presence of undissolved solute is essential to ensure saturation.

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary study can determine the minimum time required to achieve a stable concentration.

b. Sample Processing

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to permit the excess solute to settle.

-

For more complete phase separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any microscopic undissolved particles.

c. Quantification via HPLC

-

Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in each respective solvent. The concentration range should bracket the expected solubility.

-

HPLC Method: Develop a validated HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection, is a common starting point for malonate esters.

-

Sample Dilution: Accurately dilute the filtered supernatant (from step 4b) with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the prepared standard solutions to generate a calibration curve (peak area vs. concentration). Subsequently, analyze the diluted samples under the identical HPLC conditions.

d. Calculation

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature. Express the final result in appropriate units, such as g/L or mg/mL.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While the predictive data offers a valuable starting point, the detailed experimental protocol empowers researchers to determine precise, application-specific solubility parameters, ensuring the robustness and reproducibility of their scientific endeavors.

References

Diethyl Ethylidenemalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of diethyl ethylidenemalonate, a valuable reagent in organic synthesis. The document covers the historical discovery of its parent reaction, the Knoevenagel condensation, its key physical and chemical properties, detailed experimental protocols for its synthesis, and a mechanistic exploration of its formation. All quantitative data is presented in structured tables for ease of reference, and the reaction mechanism is visualized using a chemical diagram. This guide is intended to be a comprehensive resource for professionals in research, chemical sciences, and drug development who utilize or are interested in the applications of this versatile compound.

Introduction

This compound, with the IUPAC name diethyl 2-ethylidenepropanedioate, is an unsaturated dicarbonyl compound that serves as a key building block in organic synthesis. Its chemical structure, featuring a reactive carbon-carbon double bond conjugated with two ester functionalities, makes it a versatile precursor for a variety of more complex molecules. The synthesis of this compound is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Discovery and History

The discovery of the synthetic route to this compound is intrinsically linked to the pioneering work of German chemist Emil Knoevenagel. In the late 19th century, Knoevenagel investigated the condensation reactions between aldehydes or ketones and compounds with active methylene (B1212753) groups, such as diethyl malonate, in the presence of a basic catalyst.

His seminal papers, published between 1896 and 1898 in Berichte der deutschen chemischen Gesellschaft, laid the foundation for what is now known as the Knoevenagel condensation.[1] Knoevenagel's initial studies explored the reaction of various aldehydes with active methylene compounds using ammonia (B1221849) or primary and secondary amines as catalysts.[1] This work demonstrated a reliable and versatile method for the formation of α,β-unsaturated esters.

While Knoevenagel's initial publications did not specifically detail the synthesis of this compound from acetaldehyde, his work established the general principle. The specific application of the Knoevenagel condensation to synthesize this compound was a subsequent development based on his foundational discoveries. A well-established method for its preparation involves the reaction of diethyl malonate with paraldehyde (B1678423) (a trimer of acetaldehyde) in the presence of acetic anhydride (B1165640).[2]

Physicochemical Properties

This compound is a colorless liquid with a range of well-characterized physical and chemical properties. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₄ | |

| Molecular Weight | 186.21 g/mol | |

| CAS Number | 1462-12-0 | |

| Boiling Point | 102-106 °C at 10 mmHg | [2] |

| Density | 1.019 g/mL at 25 °C | |

| Refractive Index (n²⁵D) | 1.4394 | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectroscopic data.

| Technique | Data Highlights |

| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet), a quartet for the vinyl proton, and a doublet for the methyl group on the double bond. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, the methylene and methyl carbons of the ethyl groups, and the methyl group attached to the double bond. |

| Infrared (IR) | Strong absorption bands characteristic of C=O stretching in the ester functional groups, and C=C stretching of the alkene. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Synthesis of this compound

Materials:

-

Paraldehyde (60 g, 0.45 mole, equivalent to 1.35 moles of acetaldehyde)

-

Acetic anhydride (100 mL, 1.06 moles)

-

Diethyl malonate (100 g, 0.62 mole)

-

Drierite (or other suitable drying agent)

Equipment:

-

1-L three-necked flask

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Claisen distillation head

-

Fractional distillation column (30-cm, packed with glass helices)

-

Receiving flasks

Procedure:

-

To a 1-L three-necked flask equipped with a thermometer and a reflux condenser, add 60 g of paraldehyde and 100 mL of acetic anhydride.

-

Circulate ice water through the condenser and protect the reaction mixture from atmospheric moisture with a drying tube.

-

Slowly heat the mixture to 125 °C using an electric mantle, at which point gentle reflux will commence.

-

Add 100 g of diethyl malonate in 15-mL portions every 30 minutes. The temperature will gradually decrease to approximately 100 °C. Maintain a reflux rate of 30–60 drops per minute by adjusting the heating.

-

After the addition of diethyl malonate is complete, continue to heat the mixture under reflux for 4 hours at the specified rate.

-

Replace the reflux condenser with a Claisen distillation head and distill the reaction mixture until the vapor temperature reaches 140 °C.

-

Transfer the residue to a smaller flask and perform a fractional distillation through a 30-cm column packed with glass helices.

-

Collect the fraction boiling at 102–106 °C at 10 mmHg. This fraction is the purified this compound. The expected yield is 79–89.5 g (68–77%).

Reaction Mechanism

The formation of this compound proceeds via the Knoevenagel condensation mechanism. In the presence of a base (in this protocol, implicitly generated or catalyzed), the acidic α-hydrogen of diethyl malonate is abstracted to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. The resulting alkoxide intermediate is protonated to form an aldol-type adduct, which then undergoes dehydration to yield the final α,β-unsaturated product, this compound.

Caption: Knoevenagel condensation for this compound.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis. The presence of the electron-withdrawing ester groups makes the double bond susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles. It can also participate in cycloaddition reactions and serve as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.

Conclusion

This compound, a product of the historic Knoevenagel condensation, remains a relevant and versatile tool in the arsenal (B13267) of the modern synthetic chemist. Its straightforward synthesis, well-characterized properties, and synthetic utility ensure its continued application in academic research and the development of new chemical entities, including pharmaceuticals. This guide has provided a comprehensive overview of this important compound, from its historical roots to its practical synthesis and mechanistic underpinnings.

References

Diethyl Ethylidenemalonate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl ethylidenemalonate (DEEM), a derivative of malonic acid, has emerged as a pivotal building block in organic synthesis. Its unique structural features, characterized by an activated double bond conjugated to two ester functionalities, render it a versatile precursor for a myriad of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound, with a particular focus on its role in the construction of complex molecular architectures relevant to the pharmaceutical and fine chemical industries. Key reactions, including the Knoevenagel condensation for its synthesis, Michael additions for carbon-carbon and carbon-heteroatom bond formation, and its utility in the synthesis of important pharmaceuticals such as pregabalin (B1679071) and barbiturates, are discussed in detail. This document aims to serve as a valuable resource for researchers and professionals by providing detailed experimental protocols, tabulated quantitative data, and mechanistic insights through workflow diagrams.

Introduction

This compound (CAS No: 1462-12-0) is a colorless liquid with the molecular formula C₉H₁₄O₄.[1] Its significance in organic synthesis stems from its electron-deficient double bond, making it an excellent Michael acceptor and a valuable intermediate in a variety of condensation and cycloaddition reactions.[2] The presence of two ester groups not only activates the alkene moiety but also provides handles for further functionalization, such as hydrolysis and decarboxylation. This guide will delve into the core aspects of this compound chemistry, providing both theoretical understanding and practical experimental guidance.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of diethyl malonate with acetaldehyde.[3] This reaction is typically catalyzed by a weak base and often involves a dehydrating agent.

Knoevenagel Condensation: A General Overview

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond.[4] In the synthesis of this compound, the active methylene (B1212753) protons of diethyl malonate are deprotonated by a base to form a carbanion, which then attacks the carbonyl carbon of acetaldehyde. Subsequent elimination of a water molecule yields the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[5]

Materials:

-

Paraldehyde (B1678423) (equivalent to 1.35 moles of acetaldehyde)

-

Acetic anhydride (B1165640) (1.06 moles)

-

Diethyl malonate (0.62 moles)

Apparatus:

-

1-L three-necked flask

-

Thermometer

-

Reflux condenser with a drying tube

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a 1-L three-necked flask equipped with a thermometer and a reflux condenser, combine paraldehyde (60 g) and acetic anhydride (100 ml).

-

Slowly heat the mixture to 125°C to initiate a gentle reflux.

-

Add diethyl malonate (100 g) in 15-ml portions every 30 minutes. The temperature will gradually decrease to around 100°C. Maintain a steady reflux rate.

-

After the addition is complete, continue to heat the mixture under reflux for 4 hours.

-

Replace the reflux condenser with a distillation head and distill the mixture until the vapor temperature reaches 140°C to remove lower-boiling point components.

-

Transfer the residue to a smaller flask and perform fractional distillation under reduced pressure (10 mm Hg).

-

Collect the fraction boiling at 102-106°C. This is the purified this compound.

Yield: 68-77%[5]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | [6] |

| Boiling Point | 115-118 °C at 17 mmHg | [6] |

| Density | 1.019 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.442 | [6] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz): δ (ppm) 7.00 (q, 1H), 4.25 (q, 4H), 2.00 (d, 3H), 1.30 (t, 6H).[7][8]

-

¹³C NMR (CDCl₃): δ (ppm) 166.5, 163.7, 142.0, 132.8, 61.5, 61.2, 15.0, 14.1.[8]

-

IR (neat, cm⁻¹): 2984, 1725 (C=O), 1651 (C=C), 1275, 1230, 1035.[1]

-

Mass Spectrum (EI, m/z): 186 (M+), 141, 113, 85, 67.

Applications in Organic Synthesis

This compound is a versatile precursor in a range of synthetic transformations, most notably in Michael additions and in the synthesis of pharmaceuticals and heterocyclic compounds.

Michael Addition Reactions

As a classic Michael acceptor, this compound readily undergoes 1,4-conjugate addition with a wide variety of nucleophiles.[9][10] This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Table of Michael Addition Reactions with this compound

| Nucleophile | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Diethyl Malonate | NaOEt / EtOH | - | High | [10] |

| Nitromethane | Chiral Catalyst | - | 45-75 | [2] |

| Amines | None / Neat | 2 min - 4 h | High | [11] |

| Thiols | Et₃N / THF | Rapid | High | [11] |

Synthesis of Pregabalin

This compound is a key intermediate in several synthetic routes to Pregabalin, a widely used anticonvulsant and analgesic drug.[12][13] One common strategy involves the Michael addition of a cyanide source to this compound, followed by hydrolysis, decarboxylation, and reduction.

Experimental Protocol: Key Step in Pregabalin Synthesis

This protocol outlines the initial steps of a common synthetic route.[13]

Materials:

-

This compound (1 mole)

-

Potassium cyanide (1.1 moles)

Procedure:

-

Dissolve this compound in ethanol.

-

Slowly add a solution of potassium cyanide in water to the reaction mixture at 25-35°C.

-

Stir the reaction until completion (monitored by TLC).

-

The resulting cyano diester is then isolated and carried forward to the subsequent hydrolysis, decarboxylation, and reduction steps.

Yield of cyano diester: 95%[13]

Synthesis of Barbiturates

Substituted diethyl malonates, which can be derived from this compound via Michael addition and subsequent transformations, are crucial precursors in the synthesis of barbiturates.[14] The synthesis involves the condensation of a disubstituted diethyl malonate with urea (B33335) in the presence of a strong base like sodium ethoxide.

Experimental Protocol: Synthesis of Barbituric Acid

This protocol describes the synthesis of the parent barbituric acid from diethyl malonate and can be adapted for substituted derivatives.[14][15][16]

Materials:

-

Sodium metal (0.5 gram-atom)

-

Absolute ethanol (500 mL)

-

Diethyl malonate (0.5 mole)

-

Urea (0.5 mole), dried

-

Concentrated hydrochloric acid

Procedure:

-

In a 2-L round-bottomed flask, prepare sodium ethoxide by dissolving sodium (11.5 g) in absolute ethanol (250 mL).

-

To the sodium ethoxide solution, add diethyl malonate (80 g).

-

Add a solution of dry urea (30 g) in hot (70°C) absolute ethanol (250 mL).

-

Reflux the mixture for 7 hours in an oil bath at 110°C. A white solid will precipitate.

-

After the reaction, add hot water (500 mL) to dissolve the solid.

-

Acidify the solution with concentrated HCl until it is acidic to litmus (B1172312) paper.

-

Cool the solution in an ice bath overnight to crystallize the barbituric acid.

-

Collect the product by filtration, wash with cold water, and dry.

Yield: 72-78%[15]

Synthesis of Heterocyclic Compounds

This compound and its derivatives are valuable starting materials for the synthesis of a variety of heterocyclic compounds.[17] The general strategy involves the introduction of appropriate functional groups through reactions at the double bond or the ester moieties, followed by intramolecular cyclization. For instance, reaction with dinucleophiles can lead to the formation of various five- and six-membered heterocyclic rings.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation via the Knoevenagel condensation and its reactivity as a Michael acceptor make it an essential tool for the construction of complex organic molecules. The applications of this compound in the synthesis of pharmaceuticals such as pregabalin and barbiturates highlight its importance in drug discovery and development. This technical guide has provided a detailed overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and quantitative data, to aid researchers in leveraging the full potential of this important synthetic intermediate.

References

- 1. This compound | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103833562A - Preparation method for asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. organicreactions.org [organicreactions.org]

- 5. orgsyn.org [orgsyn.org]

- 6. ジエチルエチリデンマロナート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. benchchem.com [benchchem.com]

- 12. homesitetask.zbjimg.com [homesitetask.zbjimg.com]

- 13. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 17. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]

Methodological & Application

Application Notes and Protocols: Diethyl Ethylidenemalonate in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Diethyl ethylidenemalonate (DEEM) is a valuable Michael acceptor, featuring a double bond activated by two geminal ester groups. This electron deficiency renders the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, including stabilized carbanions (e.g., from 1,3-dicarbonyl compounds), nitrogen nucleophiles (amines), and sulfur nucleophiles (thiols).

However, the steric hindrance and electronic properties of alkylidenemalonates like DEEM can make them challenging substrates compared to less substituted acceptors.[1] The development of advanced catalytic systems, particularly bifunctional organocatalysts such as thioureas, has enabled efficient and highly stereoselective Michael additions to these compounds, providing access to complex molecular architectures with high yields and enantioselectivities.[1][2] These adducts are versatile intermediates in the synthesis of pharmaceuticals and other functional molecules.

Reaction Mechanism and Catalysis

The Michael addition to this compound is typically facilitated by a catalyst that activates either the nucleophile (Michael donor) or the electrophile (Michael acceptor), or both.

-

Base Catalysis : A base deprotonates the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a resonance-stabilized enolate.

-

Nucleophilic Attack : The soft enolate nucleophile attacks the electrophilic β-carbon of this compound.

-

Protonation : The resulting enolate intermediate is protonated by the conjugate acid of the base or upon acidic workup to yield the final adduct.

Bifunctional organocatalysts, such as thiourea-based catalysts, can activate both reactants simultaneously. The thiourea (B124793) moiety activates the this compound acceptor through hydrogen bonding, increasing its electrophilicity. Simultaneously, a basic site on the catalyst (e.g., a tertiary amine) deprotonates the Michael donor, generating the nucleophile in close proximity to the activated acceptor. This dual activation mode enhances reaction rates and provides excellent stereocontrol in asymmetric variants.[1][2]

Data Presentation

The following tables summarize quantitative data for the Michael addition of various nucleophiles to ethylidenemalonate esters, primarily focusing on organocatalytic asymmetric reactions.

Note: The data presented below is for dimethyl ethylidenemalonate , a close structural analog of this compound. The reaction conditions and outcomes are expected to be highly comparable.[3]

Table 1: Organocatalytic Michael Addition of Carbon Nucleophiles to Dimethyl Ethylidenemalonate [3]

| Entry | Nucleophile (Donor) | Catalyst (10 mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | Nitromethane | Thiourea 1 | 96 | 84 | 44 |

| 2 | Nitromethane | Thiourea 2 | 96 | 73 | 48 |

| 3 | Malononitrile | Thiourea 1 | 2 | 88 | N/D |

| 4 | Malononitrile | Thiourea 2 | 4 | 82 | N/D |

Reaction Conditions: 0.2 mmol dimethyl ethylidenemalonate, 0.4 mmol nucleophile, 10 mol% catalyst in 0.8 mL toluene (B28343).[3] N/D = Not Determined.

Table 2: Organocatalytic Michael Addition of 2,4-Pentanedione to Arylalkylidenemalonates [2]

| Entry | Michael Acceptor | Catalyst (10 mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | Dimethyl 2-(4-nitrobenzylidene)malonate | Thiourea 2 | 96 | 28 | 73 |

| 2 | Dimethyl 2-(4-nitrobenzylidene)malonate | Thiourea 3 | 96 | 17 | 56 |

Reaction Conditions: 0.1 mmol Michael acceptor, 0.2 mmol 2,4-pentanedione, 10 mol% catalyst in 0.4 mL toluene.[2] This data illustrates the reactivity of related acceptors under similar conditions.

Experimental Protocols

General Experimental Workflow

A typical workflow for performing a Michael addition reaction involves careful setup, monitoring, and purification.

Protocol 1: Organocatalytic Addition of Carbon Nucleophiles (Nitromethane/Malononitrile)

This protocol is adapted from procedures for the asymmetric Michael addition to dimethyl ethylidenemalonate using a bifunctional thiourea organocatalyst.[3]

Materials:

-

This compound (DEEM)

-

Nucleophile (e.g., Nitromethane or Malononitrile)

-

Bifunctional thiourea organocatalyst (e.g., Takemoto or Jacobsen catalyst derivatives)

-

Anhydrous Toluene

-

Round-bottom flask or vial with magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

-

To a flame-dried vial under an inert atmosphere, add the bifunctional thiourea organocatalyst (0.02 mmol, 10 mol%).

-

Add anhydrous toluene (0.8 mL) via syringe.

-

Add this compound (0.2 mmol, 1.0 equiv).

-

Add the nucleophile (0.4 mmol, 2.0 equiv). For nitromethane, this is approximately 24 µL. For malononitrile, this is approximately 26 mg.

-

Seal the vial and stir the reaction mixture vigorously at room temperature (25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (reaction times can be long, up to 96 hours).[3]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure Michael adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. For asymmetric reactions, determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Thiol-Michael Addition

This protocol describes a general procedure for the addition of sulfur nucleophiles to activated alkenes, which can often be performed under mild, base-catalyzed conditions.[4]

Materials:

-

This compound (DEEM)

-

Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan, or cysteine derivative)

-

Base catalyst (e.g., triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Round-bottom flask with magnetic stir bar

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and the desired anhydrous solvent (5 mL).

-

Add the thiol nucleophile (1.1 mmol, 1.1 equiv) to the stirred solution.

-

Add a catalytic amount of base (e.g., TEA, 0.05 mmol, 5 mol%) to initiate the reaction.

-

Stir the reaction at room temperature. Thiol-Michael additions are often rapid and can be complete within minutes to a few hours.[4]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

References

Application Notes and Protocols: Knoevenagel Condensation of Diethyl Malonate with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical and fine chemical industries.[1] This reaction involves the condensation of an active methylene (B1212753) compound, such as diethyl malonate, with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. The product is an α,β-unsaturated dicarbonyl compound, a versatile intermediate for the synthesis of a wide range of bioactive molecules and functional materials.

A Note on Diethyl Ethylidenemalonate: It is important to clarify a potential point of confusion regarding the reactants. This compound is itself a product of a Knoevenagel condensation between acetaldehyde (B116499) and diethyl malonate. As an α,β-unsaturated compound, it lacks the active methylene group necessary to act as a nucleophile in a subsequent Knoevenagel condensation. Therefore, this document will focus on the Knoevenagel condensation of diethyl malonate with various aromatic aldehydes, which is the reaction of primary interest for synthesizing a diverse range of substituted benzylidene malonates.

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of reversible steps initiated by a base. The generally accepted mechanism involves the following key stages:

-

Deprotonation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene group of diethyl malonate, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

-

Addition: This attack forms a tetrahedral intermediate.

-

Protonation: The intermediate is protonated, typically by the conjugate acid of the basic catalyst, to yield a β-hydroxy compound (an aldol-type adduct).

-

Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, the diethyl arylidenemalonate.

Data Presentation: Knoevenagel Condensation of Diethyl Malonate with Aromatic Aldehydes

The following table summarizes the results for the Knoevenagel condensation of diethyl malonate with various aromatic aldehydes under different catalytic conditions. This data is compiled from multiple sources to provide a comparative overview.

| Aromatic Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Piperidine (B6355638) | Toluene | Reflux | 4 | 85 |

| 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 3 | 92 |

| 4-Nitrobenzaldehyde | Piperidine | Ethanol | Reflux | 2 | 95 |

| 4-Methoxybenzaldehyde | Piperidine | Toluene | Reflux | 6 | 80 |

| Benzaldehyde | DBU/Water | Water | Room Temp | 0.5 | 94 |

| 4-Chlorobenzaldehyde | DBU/Water | Water | Room Temp | 0.5 | 96 |

| 4-Nitrobenzaldehyde | DBU/Water | Water | Room Temp | 0.25 | 98 |

| 4-Methoxybenzaldehyde | DBU/Water | Water | Room Temp | 1 | 90 |

| Benzaldehyde | Immobilized BSA | DMSO | Room Temp | 12 | 89 |

| 4-Chlorobenzaldehyde | Immobilized BSA | DMSO | Room Temp | 12 | 91 |

| 4-Nitrobenzaldehyde | Immobilized BSA | DMSO | Room Temp | 12 | 93 |

| 4-Methoxybenzaldehyde | Immobilized BSA | DMSO | Room Temp | 12 | 85 |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the data presentation table.

Protocol 1: Knoevenagel Condensation using Piperidine as a Catalyst

This protocol describes a classic approach to the Knoevenagel condensation using a secondary amine catalyst.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Diethyl malonate (12 mmol)

-

Piperidine (1 mmol)

-

Toluene or Ethanol (50 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), diethyl malonate (12 mmol), and the chosen solvent (50 mL).

-

Add piperidine (1 mmol) to the reaction mixture.

-

Heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.